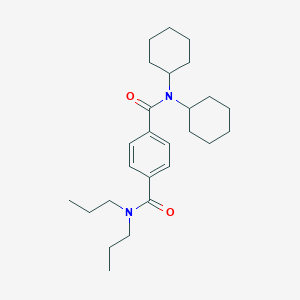
N,N-dicyclohexyl-N',N'-dipropylbenzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with dicyclohexylamine and dipropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other advanced materials
Mechanism of Action
The mechanism by which N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N1,N4-DICYCLOHEXYLBENZENE-1,4-DICARBOXAMIDE: Similar structure but lacks the dipropyl groups.
N1,N1-DICYCLOHEXYL-N4,N4-DIMETHYLBENZENE-1,4-DICARBOXAMIDE: Similar structure with dimethyl groups instead of dipropyl groups.
Uniqueness
N1,N1-DICYCLOHEXYL-N4,N4-DIPROPYLBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both dicyclohexyl and dipropyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, offering advantages such as enhanced stability, solubility, and reactivity compared to similar compounds .
Properties
Molecular Formula |
C26H40N2O2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4-N,4-N-dicyclohexyl-1-N,1-N-dipropylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H40N2O2/c1-3-19-27(20-4-2)25(29)21-15-17-22(18-16-21)26(30)28(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h15-18,23-24H,3-14,19-20H2,1-2H3 |
InChI Key |
SHGJTIPPOHGPJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















